Patented Synthesis Yield Advantage
The patent CN103396334A describes an improved method for preparing 4‑amino‑5‑chloro‑2‑ethoxybenzoic acid starting from p‑aminosalicylic acid via acetylation, ethylation, chlorination, and hydrolysis. The total recovery of the target compound reaches 71.7 %, compared to only 55 % achieved by the prior‑art method disclosed in Chinese patent CN1226295C, representing a 30 % relative improvement in overall yield [1][2]. This yield advantage translates directly to lower raw‑material cost per gram of isolated product and better scalability for industrial production.
| Evidence Dimension | Total synthesis yield (multi‑step recovery) |
|---|---|
| Target Compound Data | 71.7 % total recovery |
| Comparator Or Baseline | CN1226295C method: 55 % total recovery |
| Quantified Difference | +16.7 percentage points (30 % relative improvement) |
| Conditions | Multi‑step synthesis from p‑aminosalicylic acid; acetylation, ethylation, chlorination, hydrolysis |
Why This Matters
Higher synthesis yield reduces procurement cost and enhances supply reliability for large‑scale manufacturing of mosapride.
- [1] CN103396334A – New synthesis method of 2‑ethoxy‑4‑amino‑5‑chlorobenzoic acid and intermediate thereof. Total recovery: 71.7 %. View Source
- [2] CN1226295C – Synthesis of Important intermediate for mosapride citrate. Intermediate (1) recovery: 55 %. View Source
